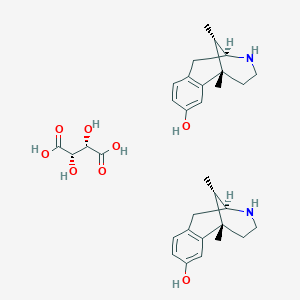

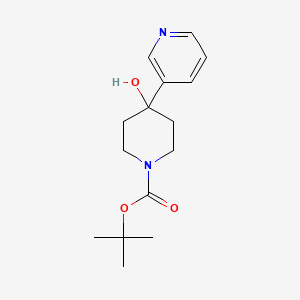

![molecular formula C15H11NO2S2 B2710190 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 930543-12-7](/img/structure/B2710190.png)

2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid” is a chemical compound that has been identified as a potential lead compound for mPGES-1 inhibition . It is functionally related to acetic acid . It has been used in the development of tighter mPGES-1 inhibitors .

Synthesis Analysis

The synthesis of this compound involves a virtual fragment screening approach of aromatic bromides, which are straightforwardly modifiable by the Suzuki-Miyaura reaction . This reaction is a very suitable synthetic strategy leading to platforms highly prone to further chemical modifications .Molecular Structure Analysis

The molecular weight of “2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid” is 219.28 . Its IUPAC name is 2-(4-(1H-1lambda3-thiophen-2-yl)phenyl)acetic acid . The InChI code for this compound is 1S/C12H11O2S/c13-12(14)8-9-3-5-10(6-4-9)11-2-1-7-15-11/h1-7,15H,8H2,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily the Suzuki-Miyaura reactions . These reactions are a type of cross-coupling reaction, used to couple aryl halides with boronic acids .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación

Role in Medicinal Chemistry

Thiophene-based analogs, such as “2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid” could potentially be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid” could be used in the development of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid” could be used in the development of OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid” could potentially be used in the development of new drugs with these properties.

Mecanismo De Acción

Target of action

These include enzymes, receptors, and ion channels .

Mode of action

Many thiophene-containing compounds are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Many thiophene-containing compounds are known to have good bioavailability due to their lipophilicity .

Result of action

Thiophene-containing compounds are known to have a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Direcciones Futuras

The compound has shown promise as a potential lead compound for mPGES-1 inhibition . Future research could focus on further optimizing the chemical structure of this compound to improve its inhibitory activity against mPGES-1. This could potentially lead to the development of new therapeutic agents for conditions associated with upregulation of mPGES-1, such as inflammation, tumors, and various other pathologies .

Propiedades

IUPAC Name |

2-(4-phenyl-2-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(10-5-2-1-3-6-10)16-15(20-12)11-7-4-8-19-11/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQVNNXEDLSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4-Methyl-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B2710108.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone](/img/structure/B2710112.png)

![[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2710113.png)

![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2710122.png)

![1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2710123.png)

![2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2710126.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710127.png)

![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)